molecular formula C11H8BrNO5 B1396012 Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate CAS No. 1010072-35-1

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate

Cat. No.: B1396012
CAS No.: 1010072-35-1
M. Wt: 314.09 g/mol
InChI Key: AUBVSVIGEANFGC-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core substituted with a bromine atom at position 7, a nitro group at position 5, and an ethyl ester moiety at position 2. The bromine and nitro groups introduce electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the ester group enhances solubility in organic solvents .

Properties

IUPAC Name

ethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO5/c1-2-17-11(14)9-4-6-3-7(13(15)16)5-8(12)10(6)18-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBVSVIGEANFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703329
Record name Ethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010072-35-1
Record name Ethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate typically involves the following steps:

    Nitration: The nitration of the benzofuran ring is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5th position.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 2nd position with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidation products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

    Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.

    Reduction Products: Amino derivatives of the compound.

    Substitution Products: Compounds with different substituents at the 7th position.

Scientific Research Applications

Applications in Scientific Research

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate exhibits a wide range of applications across various scientific disciplines:

Medicinal Chemistry

This compound is being explored as a potential therapeutic agent due to its biological activities:

  • Antimicrobial Properties : Studies indicate its effectiveness against various microbial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary research suggests that it may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • It can be transformed into more complex molecules through various chemical reactions, including oxidation and reduction processes.
  • Its unique structure allows for modifications that can lead to novel compounds with enhanced properties .

Biochemical Research

The compound's interactions with biological targets make it significant for biochemical studies:

  • It is used in studies aimed at understanding its effects on different biochemical pathways.
  • Interaction studies are crucial for elucidating its potential as a drug candidate .

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

  • It acts as an intermediate in the synthesis of pharmaceuticals and other chemical products.
  • Its properties make it suitable for developing new materials in chemical manufacturing .

Mechanism of Action

The mechanism of action of ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the benzofuran ring contribute to the compound’s ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The compound’s closest structural analogs include derivatives with variations in substituent positions or functional groups. For example:

  • Ethyl 5-bromo-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate (CAS: 1333340-14-9): This analog differs in the placement of the nitro group (position 6 vs. 5) and includes a 4-fluorophenyl substituent at position 2.
  • Ethyl 5-bromobenzo[b]furan-2-carboxylate (CAS: 84102-69-2): Lacking the nitro group, this compound exhibits reduced polarity and lower molecular weight. The absence of the nitro group diminishes its electron-deficient character, impacting its suitability for reactions requiring electron-poor aromatic systems (e.g., nucleophilic aromatic substitution) .

Functional Group Variations

  • Methoxy groups are electron-donating, leading to contrasting electronic and steric effects compared to nitro-substituted analogs.
  • Ethyl 5-chlorothiophene-2-carboxylate (): Replacing the benzofuran core with a thiophene ring alters aromaticity and electronic delocalization, affecting applications in optoelectronics or catalysis.

Crystallographic and Computational Insights

  • Crystallographic Software : Tools like SHELX and WinGX () are critical for resolving the crystal structures of such compounds. For instance, the nitro group’s orientation in Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate could be analyzed using SHELXL to determine bond angles and intermolecular interactions, such as π-stacking or hydrogen bonding (if present) .
  • Hydrogen-Bonding Patterns : highlights the role of hydrogen bonding in molecular aggregation. The nitro group in the target compound may participate in weak C–H···O interactions, whereas bromine could engage in halogen bonding, contrasting with methoxy or fluorine-containing analogs .

Data Table: Key Structural and Electronic Comparisons

Compound Name Core Structure Substituents (Positions) Molecular Weight Key Functional Groups Electronic Effects
This compound Benzofuran Br (7), NO₂ (5), CO₂Et (2) ~314.09 g/mol† Nitro, Bromo, Ester Strong electron-withdrawing
Ethyl 5-bromo-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate Benzofuran Br (5), NO₂ (6), 4-F-Ph (2) ~408.18 g/mol Nitro, Bromo, Fluoro, Ester Moderate electron-withdrawing
Ethyl 5-bromobenzo[b]furan-2-carboxylate Benzofuran Br (5), CO₂Et (2) ~269.06 g/mol Bromo, Ester Mild electron-withdrawing
Ethyl 5-bromo-2,4-dimethoxybenzoate Benzoate Br (5), OMe (2,4), CO₂Et ~303.14 g/mol Methoxy, Bromo, Ester Electron-donating (OMe)

†Calculated based on molecular formula (C₁₁H₈BrNO₅).

Research Implications and Limitations

  • Synthetic Utility : The nitro and bromo groups in this compound make it a candidate for further functionalization, such as Suzuki-Miyaura coupling (via bromine) or reduction of the nitro group.
  • Data Gaps: None of the provided evidence includes experimental data (e.g., melting points, solubility, or spectroscopic signatures) for direct comparisons. Computational studies using software cited in –4 could fill these gaps.
  • The nitro group may enhance bioactivity but also increase toxicity .

Biological Activity

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.

Synthesis and Structural Characteristics

This compound can be synthesized using various methods, including cyclocondensation reactions. The synthesis often involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with bromoacetic acid derivatives under acidic or basic conditions. The resulting compound features a benzofuran core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its anticancer and antibacterial properties.

Anticancer Activity

Research indicates that compounds within the benzofuran class exhibit notable anticancer properties. For instance, a study reported that similar derivatives displayed significant growth inhibitory activity against various cancer cell lines, with GI50 values ranging from 2.20 μM to 5.86 μM across different cell types . The mechanism of action often involves the inhibition of key signaling pathways such as NF-κB, which is crucial in cancer progression and inflammation .

Antibacterial Activity

In addition to anticancer effects, this compound has demonstrated antibacterial activity. A related compound, ethyl 5-nitrobenzofuran-2-carboxylate, was shown to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies suggest that modifications on the benzofuran ring can enhance antibacterial potency.

Table 1: Biological Activities of this compound

Activity TypeTest Organisms/Cell LinesIC50/Effective ConcentrationReference
AnticancerACHN2.74 μM
HCT152.37 μM
MM2312.20 μM
NUGC-35.86 μM
PC-32.68 μM
AntibacterialS. aureusEffective at <100 μg/mL
E. coliEffective at <100 μg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • NF-κB Inhibition : The compound's ability to inhibit NF-κB signaling plays a critical role in its anticancer effects, as this pathway is often upregulated in tumors .
  • Enzyme Inhibition : Molecular docking studies suggest that similar benzofuran derivatives act as competitive inhibitors for various enzymes involved in cancer metabolism and bacterial resistance mechanisms .
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that benzofuran derivatives may induce oxidative stress in cancer cells, leading to apoptosis .

Q & A

Q. What are the recommended synthetic routes for Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate?

Methodological Answer: The synthesis typically involves multi-step functionalization of the benzofuran core. A common approach is:

Bromination and Nitration: Introduce bromo and nitro groups via electrophilic substitution, leveraging directing effects. The nitro group is added first (meta-directing), followed by bromination (para to nitro).

Esterification: React the carboxyl group with ethanol under acidic conditions (e.g., H₂SO₄) to form the ethyl ester.

Purification: Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Key Considerations:

  • Monitor reaction conditions (temperature, stoichiometry) to avoid over-nitration or side products.
  • Confirm regioselectivity via NMR (e.g., NOE experiments for spatial arrangement) .

Q. How is this compound characterized spectroscopically?

Methodological Answer: A combination of techniques is used:

  • ¹H/¹³C NMR: Identify substituent positions. For example, the nitro group deshields adjacent protons, while the bromo group splits signals due to spin-spin coupling.
  • IR Spectroscopy: Confirm ester (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functionalities.
  • Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ for C₁₁H₈BrNO₅: ~346.96).

Data Example (from analogous compounds):

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Benzofuran C-O-~160 (ester C=O)
Nitro (C-NO₂)-~148
Bromo (C-Br)-~120

Refer to crystallographic data for bond angles and torsion validation .

Advanced Research Questions

Q. How do bromo and nitro substituents influence the crystal packing of this compound?

Methodological Answer: The substituents affect intermolecular interactions:

  • Hydrogen Bonding: Nitro groups may act as weak acceptors, while ester oxygens serve as donors.
  • Halogen Bonding: Bromo groups can form Br···O interactions with adjacent molecules.
  • Planarity: The benzofuran core’s planarity (deviation <5°) enhances π-π stacking.

Tools:

  • Refine crystal structures using SHELXL (for small molecules) .
  • Visualize packing with ORTEP/WinGX to analyze anisotropic displacement parameters .

Example Findings (from analogous structures):

Interaction TypeDistance (Å)Angle (°)
Br···O3.2–3.5160–170
C=O···H-C2.8–3.1120–130

These interactions stabilize the lattice, impacting solubility and melting behavior .

Q. What strategies resolve contradictions in reactivity data for nitro-substituted benzofurans?

Methodological Answer: Discrepancies arise from competing electronic effects (e.g., nitro’s electron-withdrawing nature vs. bromo’s steric hindrance).

Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict electrophilic substitution sites.

Competitive Experiments: Compare reaction outcomes under varying conditions (e.g., HNO₃ concentration, temperature).

By-Product Analysis: Employ HPLC-MS to identify minor products from side reactions.

Case Study:
In nitration of 7-bromobenzofuran-2-carboxylate, meta/para ratios vary with acid strength. Higher HNO₃ concentration favors para-nitro isomers (85% yield) .

Q. How is the stability of this compound assessed under storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Store samples at 40°C/75% RH for 6 months. Monitor via:
    • HPLC Purity: Track degradation products (e.g., hydrolysis to carboxylic acid).
    • UV-Vis Spectroscopy: Detect nitro group reduction (λ_max shifts from 270 nm to 310 nm).
  • Light Sensitivity: Store in amber vials; exposure to UV light induces radical decomposition.

Recommendations:

  • Use desiccants and inert atmospheres for long-term storage .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data for bromo-nitrobenzofuran derivatives?

Methodological Answer:

Validate Data Sources: Cross-check with Cambridge Structural Database entries.

Refinement Parameters: Ensure SHELXL settings (e.g., H-atom treatment, displacement models) are consistent .

Twining Analysis: Use PLATON to detect pseudo-merohedral twinning, which distorts bond lengths.

Example Resolution:
A reported C-Br bond length of 1.89 Å (vs. expected 1.93 Å) was traced to overlooked twinning, corrected via HKLF5 refinement .

Q. Why do synthetic yields vary significantly across literature reports?

Methodological Answer: Variations stem from:

  • Catalyst Purity: Trace metals in reagents (e.g., Fe³⁺) accelerate nitro group reduction.
  • Solvent Effects: Polar aprotic solvents (DMF) improve nitration efficiency (yield: 70–90%) vs. THF (yield: 50–60%).
  • Work-Up Protocols: Acidic quenching preserves ester integrity; neutral conditions risk hydrolysis.

Optimization Protocol:

  • Use freshly distilled DMF and anhydrous HNO₃.
  • Quench with iced HCl (1M) to precipitate product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate
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Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate

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